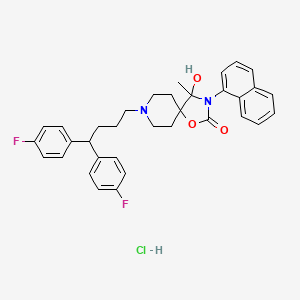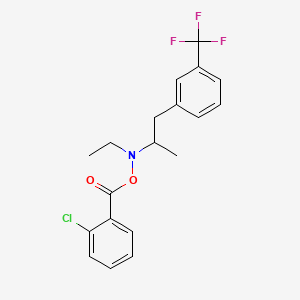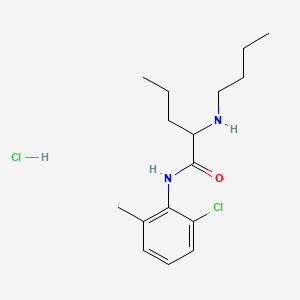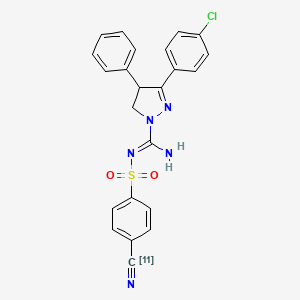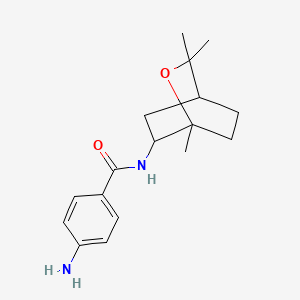
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amine group at the 4-position and a 2-methoxyphenyl group at the 3-position, along with a hydrochloride salt form. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride can be achieved through a multi-step process. One common method involves the condensation of 3-(2-methoxyphenyl)hydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to amination at the 4-position using ammonia or an amine source under suitable reaction conditions. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial reactors, ensuring efficient production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The amine and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazol-4-amine: Lacks the 2-methoxyphenyl group, resulting in different chemical and biological properties.
3-(2-Methoxyphenyl)-1H-pyrazole: Lacks the amine group at the 4-position, affecting its reactivity and applications.
1-Methyl-1H-pyrazol-4-amine: Contains a methyl group instead of the 2-methoxyphenyl group, leading to variations in its properties.
Uniqueness
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride is unique due to the presence of both the 2-methoxyphenyl group and the amine group at specific positions on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
91857-44-2 |
|---|---|
Fórmula molecular |
C10H12ClN3O |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
5-(2-methoxyphenyl)-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-14-9-5-3-2-4-7(9)10-8(11)6-12-13-10;/h2-6H,11H2,1H3,(H,12,13);1H |
Clave InChI |
CUOYEBZMCROECT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(C=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


